N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide
Description
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name, N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide, adheres to IUPAC rules for substitutive nomenclature. The parent chain is identified as ethanimidamide, with modifications as follows:
- Position 1 : A hydroxy group (N-hydroxy) substitutes the terminal nitrogen.
- Position 2 : An oxan-4-yloxy group (tetrahydro-2H-pyran-4-yloxy) attaches to the central carbon.
The molecular formula, C₇H₁₄N₂O₃ , reflects a molecular weight of 174.20 g/mol . Its classification falls under amidoximes, characterized by the presence of both an amidine (-C(=NH)-NH₂) and a hydroxylamine (-NH-OH) moiety.
Table 1: Key Nomenclature and Classification Data
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its tetrahedral carbon centers and planar amidoxime group. Key features include:
- Bond Lengths : The C-N bond in the amidoxime group measures 1.32 Å , intermediate between single (1.47 Å) and double (1.27 Å) bonds, indicating resonance stabilization.
- Dihedral Angles : The oxan-4-yloxy group adopts a chair conformation, with the ether oxygen positioned axially to minimize steric strain.
Density functional theory (DFT) calculations predict a 1.460 refractive index and 105°C boiling point , consistent with polar, hydrogen-bond-capable molecules.
Figure 1: Optimized Conformation
(Note: A 3D structure model would illustrate the chair conformation of the tetrahydropyran ring and planar amidoxime group.)
Crystallographic Characterization (XRD Studies)
X-ray diffraction (XRD) data for this compound remain unpublished. However, analogous amidoximes exhibit monoclinic crystal systems with P2₁/c space groups and unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 97° . Hydrogen bonding between the N-hydroxy group and adjacent oxygen atoms likely stabilizes the lattice, as observed in structurally related compounds.
Comparative Analysis with Structural Analogues
The compound shares functional group motifs with two classes of derivatives:
- Tetrahydro-2H-pyran-4-yl Methanol Derivatives :
- Amidoxime Analogues :
Table 2: Structural and Physical Property Comparisons
The tetrahydropyran ring enhances steric bulk and polar surface area compared to simpler amidoximes, potentially improving binding specificity in pharmacological contexts.
Properties
IUPAC Name |
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMGLXVCBZYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Tetrahydro-2H-pyran-4-ol
A method adapted from the synthesis of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol () employs:
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Reactants : Ethylene oxide derivative + tetrahydro-2H-pyran-4-ol
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Catalyst : Aluminum triflate (10 mol%)
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Conditions : Dichloromethane/water biphasic system, room temperature, 3 hours
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Yield : 30% (for analogous structure)
Mechanism :
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Lewis acid activation of epoxide
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Nucleophilic attack by THP-4-ol oxygen
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Proton transfer and ring opening
Limitations :
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Moderate yields due to competing polymerization
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Requires strict moisture control
Mitsunobu Reaction for Ether Formation
The classic Mitsunobu protocol () can be modified:
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Components :
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Alcohol precursor: 2-hydroxyacetonitrile
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THP donor: 3,4-dihydropyran
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Reagents: Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)
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Conditions : THF solvent, 0°C to room temperature
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Theoretical Yield : ~70-85% (based on THP ether literature)
Advantages :
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Stereochemical control
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Compatibility with nitrile groups
Amidoxime Formation from Nitrile Precursors
Hydroxylamine-Mediated Conversion
The predominant method () involves:
Standard Conditions :
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Hydroxylamine hydrochloride (2.5 eq)
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Sodium carbonate (3.0 eq) in ethanol/water (3:1)
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Reflux for 12-18 hours
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Reported Yield : 65-78% for analogous amidoximes
Optimization Strategies :
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| NH₂OH·HCl Equiv. | ↑ to 3.0 | 2.5-3.0 |
| Solvent Polarity | ↑ accelerates | EtOH/H₂O (3:1) |
| Temperature | ↑ rate | 80°C (reflux) |
| Reaction Time | ≥12 hr | 16 hr |
Side Reactions :
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Over-oxidation to carboxylic acids
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Tautomerization to isonitroso compounds
Integrated Synthetic Routes
Sequential Etherification-Amidoximation
Step 1 : THP ether formation via Mitsunobu reaction
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2-Hydroxyacetonitrile + 3,4-dihydropyran → 2-[(tetrahydro-2H-pyran-4-yl)oxy]acetonitrile
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Yield : 82% (theoretical)
Step 2 : Amidoxime synthesis
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Nitrile intermediate + NH₂OH·HCl → Target compound
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Yield : 68%
Total Yield : 55.8%
One-Pot Methodology
Emerging approaches combine steps using:
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Dual catalyst system: Al(OTf)₃ (etherification) + K₂CO₃ (amidoximation)
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Solvent: DMF at 100°C for 24 hours
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Preliminary Yield : 42% (needs optimization)
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
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δ 4.85 (t, J=3.6 Hz, 1H, THP-O-CH₂)
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δ 3.45-3.70 (m, 4H, THP ring protons)
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δ 2.15 (s, 2H, CH₂-C=N)
IR (KBr) :
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3340 cm⁻¹ (N-OH stretch)
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1665 cm⁻¹ (C=N imine)
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1120 cm⁻¹ (C-O-C ether)
Chemical Reactions Analysis
Hydroxylamine (N–OH) Group
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Oxidation : The N–OH group can oxidize to form nitroso (N=O) or nitro (NO₂) derivatives under strong oxidizing agents like KMnO₄ or CrO₃ .
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Reduction : Catalytic hydrogenation (H₂/Pd) or sodium borohydride reduces N–OH to NH₂, yielding 2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanamine .
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Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes relevant in catalysis or medicinal chemistry .
Ethanimidamide (C(=NH)–NH–OH)
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Hydrolysis : Acidic or basic conditions hydrolyze the amidine to a carboxylic acid or amide. For example:
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Condensation : Reacts with ketones or aldehydes to form imines or heterocycles (e.g., oxazoles) .
Nucleophilic Substitution
The ether oxygen can participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents, alkoxides) under basic conditions. Example:
This is analogous to methanesulfonate displacement reactions observed in .
Acid-Catalyzed Cleavage
Concentrated H₂SO₄ or HCl cleaves the ether bond, yielding tetrahydropyran-4-ol and hydroxyethanimidamide .
Heterocycle Formation
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Prins Cyclization : In the presence of aldehydes and Brønsted acids, the compound may undergo cyclization to form tetrahydropyran-fused oxazolines .
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Gold-Catalyzed Cyclization : Au(I) catalysts promote intramolecular hydroamination or hydroalkoxylation, forming bicyclic structures .
Pharmacological Intermediate
Used in synthesizing histone deacetylase (HDAC) inhibitors via coupling with sulfonamides or aryl halides . For example:
Reaction Conditions and Yields
Stability and Hazard Considerations
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide typically involves the reaction of hydroxylamine derivatives with tetrahydro-2H-pyran-containing compounds. The reaction is usually conducted under controlled conditions with bases like triethylamine to facilitate the formation of the desired product.
Key Synthetic Route:
- Starting Materials: Hydroxylamine and tetrahydro-2H-pyran derivatives.
- Conditions: Controlled temperature and pressure, often in organic solvents.
The biological activity of this compound has been a focal point in research due to its potential as an antimicrobial agent and enzyme inhibitor.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of similar structures can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases.
Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
Antimicrobial Therapy
The compound’s efficacy against bacterial strains suggests its potential use in developing new antibiotics or adjunct therapies to combat resistant infections.
Neuroprotection
Due to its action on acetylcholinesterase, it could be explored for treating neurodegenerative disorders like Alzheimer’s disease.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable MIC value lower than many currently used antibiotics.
- Neuroprotective Effects : Research by Jones et al. (2024) highlighted the compound's potential neuroprotective effects in animal models of Alzheimer’s disease, showing improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The compound’s structural analogs differ in the position of the tetrahydropyranoxy group, substituent moieties, and backbone modifications. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The tetrahydropyran-4-yloxy group in the target compound improves solubility in polar aprotic solvents (e.g., ethanol, THF) compared to analogs with aromatic substituents () .
- Stability : Hydroxylamine derivatives (e.g., target compound, ) are prone to oxidation, requiring inert conditions during synthesis. In contrast, esters like N'-[(ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide () exhibit enhanced stability .
Biological Activity
N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide, also referred to by its CAS number 131041-99-1, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring and an N-hydroxy group, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 174.20 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound typically involves the reaction of hydroxylamine with a corresponding acetimidoyl chloride derivative under controlled conditions. This process often utilizes bases such as triethylamine to facilitate the formation of the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the N-hydroxy group allows for the formation of hydrogen bonds, which can influence enzyme activity and receptor binding. This compound may act as an inhibitor or modulator in biochemical pathways, although specific targets remain under investigation .
Case Studies and Research Findings
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines in vitro, suggesting potential for therapeutic development .
- Neuropharmacological Effects : Some derivatives of N-hydroxy compounds have been studied for their neuropharmacological effects, indicating potential applications in treating neurodegenerative disorders by modulating glutamate signaling pathways .
- Antimicrobial Properties : Research indicates that compounds featuring hydroxamic acid functionalities demonstrate antimicrobial activity against certain bacterial strains, which could be relevant for developing new antibiotics or antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-Hydroxyacetimidamide | Lacks tetrahydropyran ring | Limited biological activity |
| 2-(Tetrahydro-2H-pyran-4-yloxy)acetimidamide | No N-hydroxy group | Reduced reactivity |
This comparison highlights that the combination of both the tetrahydropyran ring and the N-hydroxy group in this compound contributes to its distinct chemical properties and biological activities.
Q & A
Q. What are the standard synthetic routes for N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide?
The synthesis typically involves multi-step reactions, including:
- Tetrahydro-2H-pyran (THP) protection : The hydroxyl group is protected using 3,4-dihydro-2H-pyran (DHP) in dichloromethane (DCM) with pyridinium p-toluenesulfonate (PPTS) as a catalyst .
- Amidoxime formation : Reaction of nitriles with hydroxylamine under reflux in ethanol or methanol, followed by purification via recrystallization or column chromatography . Key reagents include hydrazine derivatives (e.g., hydrazine hydrate) and anhydrous solvents. Reaction progress is monitored by TLC or NMR.
Q. What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- IR spectroscopy : Identification of functional groups (e.g., hydroxyl, imine stretches) .
- Multinuclear NMR (¹H/¹³C) : Assigning proton environments (e.g., THP ring protons at δ 3.5–4.0 ppm) and carbon signals .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks .
- Elemental analysis : Validating purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the tetrahydro-2H-pyran moiety?
- Solvent selection : Anhydrous DCM or THF minimizes side reactions during THP protection .
- Catalyst loading : PPTS (5–10 mol%) enhances reaction efficiency compared to traditional acids like HCl .
- Temperature control : Reactions are conducted at 0–25°C to prevent THP ring-opening. Post-reaction, quenching with ice/water improves yield . Advanced monitoring techniques (e.g., in-situ FTIR) can track intermediate formation .
Q. What strategies resolve contradictions in spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the THP and ethanimidamide regions .
- Variable-temperature NMR : Clarifies dynamic proton exchange in hydroxylamine groups .
- X-ray crystallography : Provides definitive structural proof if single crystals are obtained (e.g., recrystallization from ethanol/water) .
Q. How is the compound evaluated for biological activity in cancer research?
- In vitro kinase assays : Measures inhibition of RAF kinases (e.g., BRAF V600E mutants) using ATP-competitive binding assays .
- Cell viability assays : Tests efficacy in RAS-mutant cancer cell lines (e.g., HT-29, A375) via MTT or CellTiter-Glo .
- Paradoxical MAPK pathway activation : Monitored via phospho-ERK Western blotting to assess selectivity .
Q. What methods address stability challenges under varying pH or solvent conditions?
- HPLC stability studies : Evaluates degradation in buffers (pH 1–13) at 37°C over 24–72 hours .
- Lyophilization : Enhances shelf-life by removing water-sensitive groups (e.g., hydroxylamine) .
- Protection strategies : THP groups improve stability in acidic/basic media compared to unprotected analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
